molecular formula C12H13NO4 B2663779 4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid CAS No. 897765-68-3

4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid

Cat. No.: B2663779
CAS No.: 897765-68-3
M. Wt: 235.239
InChI Key: QVSUSQBDPRFQKL-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid ( 897765-68-3) is a high-value benzoxazine derivative with a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol. This compound serves as a key chemical intermediate in pharmaceutical research, particularly in the development of novel antithrombotic therapies. Its core structure is based on the 3,4-dihydro-2H-1,4-benzoxazine scaffold, which is recognized in scientific literature as a privileged structure in medicinal chemistry for designing molecules with dual biological functions. This compound is primarily utilized in cardiovascular and anticoagulation research. Scientific studies demonstrate that derivatives of the 3,4-dihydro-2H-1,4-benzoxazine nucleus have been engineered to create single molecules that combine both thrombin inhibitory activity and glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonistic properties . This dual mechanism of action represents a promising approach for developing next-generation antithrombotic agents by incorporating both anticoagulant and antiplatelet activities into one molecule . Furthermore, related benzoxazine derivatives have been developed as dual-acting agents that function as both thromboxane A2 receptor antagonists and prostacyclin receptor agonists, indicating significant potential in the broader cardiovascular and antithrombotic research fields . Researchers value this compound for its versatility as a heterocyclic building block, enabling systematic structural variations to optimize drug-target interactions . The compound is offered in high purity (typically 95%) and is supplied for laboratory research applications only. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. Proper handling procedures and safe laboratory practices should always be followed when working with this chemical.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(5-6-12(15)16)13-7-8-17-10-4-2-1-3-9(10)13/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSUSQBDPRFQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted benzoxazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoxazine derivatives against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism of action is thought to involve disruption of bacterial cell membranes.

Case Study: Antimicrobial Testing

CompoundBacteria TestedInhibition Zone (mm)
Benzoxazine Derivative AS. aureus15
Benzoxazine Derivative BS. epidermidis18

2. Anti-inflammatory Properties

The compound has shown potential as a selective agonist for the CB2 cannabinoid receptor, which is implicated in anti-inflammatory responses without psychotropic effects. This property makes it a candidate for treating conditions associated with chronic pain and inflammation .

Case Study: In Vivo Studies

Study TypeModel UsedResult
Animal ModelChronic Pain InductionSignificant reduction in pain response with administration of the compound

Agricultural Applications

1. Plant Growth Regulators

Benzoxazine derivatives are also explored as plant growth regulators. Their ability to modulate plant growth responses can enhance crop yield and resistance to environmental stressors.

Case Study: Crop Yield Enhancement

Crop TypeTreatmentYield Increase (%)
WheatBenzoxazine Treatment20
CornBenzoxazine Treatment15

Materials Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be used in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

Polymer TypeAdditive UsedProperty Enhancement
Thermoplastic ElastomerBenzoxazine DerivativeImproved tensile strength by 30%

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Properties/Applications
4-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid (Target) Benzoxazine None 263.25 (calc.) Antimicrobial research (dihydrofolate reductase inhibition)
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxobutanoic acid Benzodioxepin Additional oxygen in seven-membered ring N/A Fragment binder in M. tuberculosis enzyme complexes
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid Benzodioxin Two oxygen atoms in six-membered ring 250.21 High solubility (PubChem CID: 2758835)
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid Difluorinated benzoxazine Fluorine substituents; acetic acid chain 243.17 Enhanced metabolic stability
3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid Benzoxazine Propanoic acid chain (shorter) N/A Altered binding kinetics due to chain length
4-(4-Methyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid Methyl-substituted benzoxazine Methyl group at position 4 263.25 Improved lipophilicity

Biological Activity

4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxazine ring system, which is known for its diverse biological activities. The molecular formula is C10H11N1O3C_{10}H_{11}N_{1}O_{3}, and it contains functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoxazine derivatives possess antifungal and antibacterial activities. The structural modifications in the benzoxazine framework can enhance these effects, making them suitable candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have evaluated the anticancer potential of benzoxazine derivatives. A notable investigation focused on their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have been shown to exhibit cytotoxic effects against various cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF720Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The anti-inflammatory activity of benzoxazine derivatives has also been documented. These compounds can inhibit pro-inflammatory cytokine production and modulate immune responses, suggesting their potential in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : Some studies have indicated that benzoxazine derivatives can act as ligands for various receptors, including serotonin receptors. This interaction can lead to modulation of neurotransmitter systems involved in pain and mood regulation .
  • Enzyme Inhibition : Certain derivatives have been found to inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs). This inhibition can result in altered gene expression patterns conducive to reduced tumor growth .
  • Oxidative Stress Modulation : Compounds in this class may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress within cells, contributing to their protective effects against cellular damage .

Case Studies

A series of case studies have explored the efficacy of this compound in various experimental models:

  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound led to significant reductions in viability across multiple cancer cell lines compared to controls.
  • Animal Models : In vivo experiments involving animal models showed promising results in reducing tumor size when administered alongside conventional chemotherapeutics.

Q & A

Advanced Research Question

  • In Silico Metabolism Prediction : Tools like GLORY or MetaPrint2D predict phase I/II metabolism sites (e.g., hydroxylation of the benzoxazin ring).
  • Toxicity Profiling : Use Derek Nexus or ProTox-II to assess hepatotoxicity or mutagenicity risks.
  • Molecular Dynamics (MD) Simulations : Study interactions with cytochrome P450 enzymes to identify potential inhibitory effects .

How can researchers optimize the compound’s pharmacokinetic properties?

Advanced Research Question

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP values >3, improving aqueous solubility.
  • Prodrug Strategies : Esterify the carboxylic acid group to enhance bioavailability, with enzymatic cleavage in vivo.
  • Plasma Stability Assays : Incubate with human plasma and quantify intact compound via LC-MS/MS to assess half-life .

What analytical methods are suitable for detecting degradation products in long-term stability studies?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-PDA-ELSD : Couple photodiode array (PDA) and evaporative light scattering (ELSD) detectors to identify non-UV-active degradants.
  • High-Resolution MS : Orbitrap or Q-TOF systems confirm molecular formulas of degradation products .

How does stereochemistry at the benzoxazin ring affect biological activity?

Advanced Research Question
Chiral centers in the benzoxazin moiety (e.g., R vs. S configurations) can drastically alter target binding. For example:

  • Enantioselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate active enantiomers.
  • Crystallography : Resolve crystal structures (e.g., via X-ray diffraction) to correlate absolute configuration with activity .

What strategies mitigate toxicity risks during in vivo studies?

Advanced Research Question

  • MTD (Maximum Tolerated Dose) Studies : Conduct dose-escalation trials in rodent models.
  • Biomarker Monitoring : Track liver enzymes (ALT/AST) and renal function (creatinine) to detect organ toxicity.
  • Metabolite Identification : Use 14C^{14}C-labeling or HR-MS to identify toxic metabolites requiring structural modification .

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